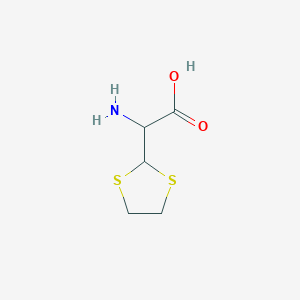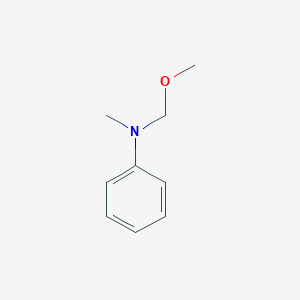![molecular formula C13H17ClO2S B14716479 Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- CAS No. 21849-27-4](/img/structure/B14716479.png)
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- is an organic compound with the molecular formula C13H17ClO2S. This compound features a cyclohexanol backbone with a chloro(phenylsulfinyl)methyl substituent. It is characterized by its unique structure, which includes a hydroxyl group, a sulfoxide group, and a chlorine atom attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- typically involves the following steps:
Formation of the Phenylsulfinyl Group: The phenylsulfinyl group can be introduced through the oxidation of a phenylsulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclohexanol Backbone: The cyclohexanol backbone can be synthesized through the hydrogenation of phenol or the oxidation of cyclohexane.
Industrial Production Methods
the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and dipole-dipole interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the chloro(phenylsulfinyl)methyl substituent.
Phenylsulfinylmethane: Lacks the cyclohexanol backbone.
Chloromethylphenylsulfide: Contains a sulfide instead of a sulfoxide group.
Uniqueness
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- is unique due to the presence of both a sulfoxide group and a chlorine atom on a phenyl ring, combined with a cyclohexanol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
21849-27-4 |
|---|---|
Molecular Formula |
C13H17ClO2S |
Molecular Weight |
272.79 g/mol |
IUPAC Name |
1-[benzenesulfinyl(chloro)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17ClO2S/c14-12(13(15)9-5-2-6-10-13)17(16)11-7-3-1-4-8-11/h1,3-4,7-8,12,15H,2,5-6,9-10H2 |
InChI Key |
NZYSTWDIHAWZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(S(=O)C2=CC=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


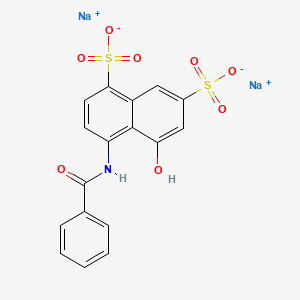
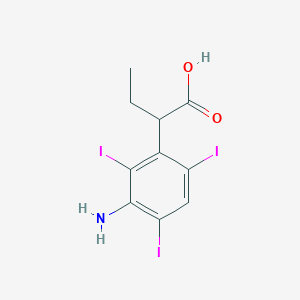
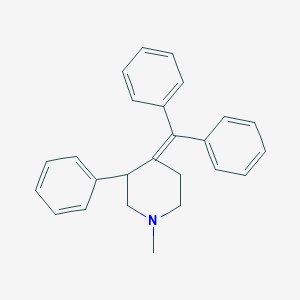

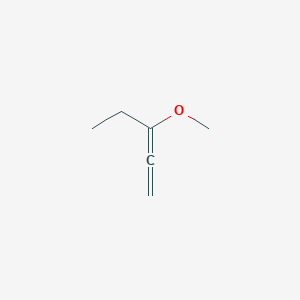

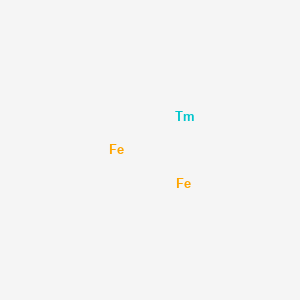
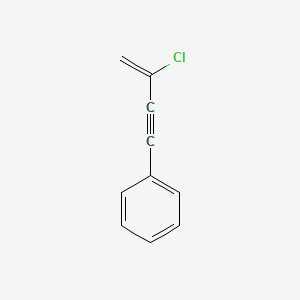
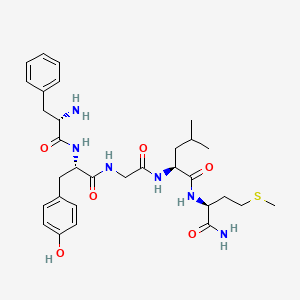
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
